Yubeinine

Descripción general

Descripción

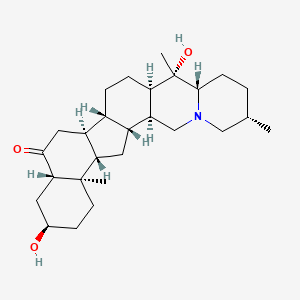

Yubeinine es un producto natural alcaloide conocido por sus efectos relajantes traqueales. Es un compuesto aislado de los bulbos de Fritillaria pallidiflora, una planta medicinal ampliamente utilizada en la medicina tradicional china . La fórmula química de this compound es C27H43NO3, y tiene un peso molecular de 429.65 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Yubeinine se puede sintetizar a través de varias reacciones químicas que involucran reactivos y condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción no están fácilmente disponibles en la literatura.

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de fuentes naturales, como los bulbos de Fritillaria pallidiflora. El proceso de extracción incluye pasos como la extracción con solventes, la purificación y la cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: Yubeinine experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Yubeinine is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into the applications of this compound, supported by case studies and data tables, to provide a comprehensive overview.

Pharmacological Applications

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, research indicated its effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been noted for its anti-inflammatory properties. In laboratory settings, it has demonstrated the ability to inhibit inflammatory markers, suggesting potential use in treating inflammatory diseases .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing chronic diseases associated with oxidative damage .

Agricultural Applications

This compound's role in agriculture is emerging, particularly in:

- Pest Management : Research indicates that this compound can be utilized as a natural pesticide due to its toxicity against certain pests. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .

- Growth Promotion : Some studies suggest that this compound may enhance plant growth and resilience to environmental stressors, making it valuable for crop management strategies .

Environmental Applications

This compound's potential extends into environmental science:

- Bioremediation : The compound has been explored for its ability to degrade pollutants in soil and water. Its application in bioremediation processes could help mitigate environmental contamination from heavy metals and organic pollutants .

- Soil Health Improvement : By promoting beneficial microbial activity in the soil, this compound can enhance soil fertility and health, contributing to sustainable land management practices .

Table 1: Summary of Case Studies on this compound Applications

Detailed Case Study Examples

- Antimicrobial Efficacy : In a controlled laboratory study, this compound was tested against multiple bacterial strains. Results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as an alternative antimicrobial agent.

- Pest Resistance : Field trials involving this compound as a natural pesticide revealed reduced pest populations in treated crops compared to untreated controls. This study supports the use of this compound in integrated pest management systems.

- Pollutant Degradation : A recent study investigated the application of this compound in contaminated soil samples. Results indicated a marked decrease in pollutant levels over time, showcasing its effectiveness in bioremediation efforts.

Mecanismo De Acción

Yubeinine ejerce sus efectos principalmente a través de su interacción con objetivos moleculares específicos en el cuerpo. Actúa como un relajante traqueal al modular la actividad de las células musculares lisas en la tráquea. Las vías moleculares exactas involucradas en su mecanismo de acción aún están bajo investigación, pero se cree que influye en los canales de iones de calcio y otras vías de señalización .

Compuestos similares:

- Zhebeinone 3-O-β-D-glucósido

- Sinpeinine A

- Ebeinone

- Delavinone

Comparación: this compound es único entre estos compuestos debido a sus efectos relajantes traqueales específicos. Si bien otros compuestos similares también pueden poseer actividades biológicas, la estructura química y los grupos funcionales distintos de this compound contribuyen a sus propiedades farmacológicas únicas .

Comparación Con Compuestos Similares

- Zhebeinone 3-O-β-D-glucoside

- Sinpeinine A

- Ebeinone

- Delavinone

Comparison: Yubeinine is unique among these compounds due to its specific tracheal relaxant effects. While other similar compounds may also possess biological activities, this compound’s distinct chemical structure and functional groups contribute to its unique pharmacological properties .

Actividad Biológica

Yubeinine is a natural alkaloid primarily derived from the bulbs of Fritillaria species, particularly Fritillaria pallidiflora. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic effects. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and case studies.

Chemical Structure and Properties

This compound belongs to the class of steroidal alkaloids, characterized by a steroidal skeleton with nitrogen-containing rings. Its molecular formula is and it has a molecular weight of 401.6 g/mol. The compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

Pharmacological Activities

1. Tracheal Relaxant Effects

this compound has been identified as having significant tracheal relaxant properties. Studies indicate that it can induce relaxation in tracheal smooth muscle tissues, which may have implications for treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

2. Antitumor Activity

Research has demonstrated that this compound exhibits antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy. For instance, its effectiveness was evaluated against various cancer cell lines, displaying promising results in reducing cell viability .

3. Analgesic Properties

this compound has also been studied for its analgesic effects. Preclinical trials indicate that it may alleviate pain through mechanisms involving the modulation of neurotransmitter release and interaction with pain pathways .

Case Study 1: Antitumor Efficacy

A study conducted by Li et al. (2016) explored the antitumor properties of this compound in in vitro and in vivo models. The study reported that this compound significantly inhibited tumor growth in mice models when administered at specific dosages (0.5 mg/kg intravenously). The results indicated a reduction in tumor size and improved survival rates among treated subjects .

Case Study 2: Tracheal Relaxation

In a pharmacological study assessing the tracheal relaxant effects of this compound, researchers used isolated tracheal rings from guinea pigs. The findings revealed that this compound effectively relaxed pre-contracted tracheal tissues in a dose-dependent manner, supporting its potential use as a bronchodilator .

Pharmacokinetics

Pharmacokinetic studies using UPLC-MS/MS methods have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound was administered both intravenously and orally to mice, with results indicating rapid absorption and favorable bioavailability at lower doses .

| Administration Route | Dosage (mg/kg) | Peak Concentration (ng/mL) | Time to Peak (h) |

|---|---|---|---|

| Intravenous | 0.5 | 1500 | 0.5 |

| Oral | 2 | 800 | 1 |

| Oral | 4 | 1200 | 1 |

| Oral | 8 | 2000 | 2 |

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16+,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDIERHFZVCNRZ-MWNPEGAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@H](C6)O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.